4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry. This compound belongs to the class of quinolinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
The compound is synthesized through various chemical processes, with patents and scientific literature detailing its synthesis and potential applications. Notably, it has been referenced in patents related to antipsychotic drugs and enzyme inhibition studies, highlighting its relevance in pharmaceutical research .
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can be classified as follows:
The synthesis of 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves several key steps:
The molecular structure of 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride features a quinolinone core with a methoxy group and an aminomethyl substituent:
Key structural data includes:
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electronic nature of the substituents on the quinolinone ring, which can modulate the compound's interaction with biological targets.
The mechanism of action for 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride involves:
Studies indicate that derivatives exhibit varying degrees of inhibition against human carbonic anhydrases I and II, providing insights into their potential therapeutic applications .
The physical properties of 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride include:
Key chemical properties include:
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has several potential applications in scientific research:
The Lewis acid-mediated cyclization of substituted anilides represents the cornerstone synthesis for constructing the 3,4-dihydroquinolin-2(1H)-one scaffold. As detailed in patent US20060079690A1, 3-(3-methoxyphenyl)propanamide undergoes intramolecular electrophilic substitution catalyzed by anhydrous aluminum chloride (AlCl₃) in non-polar solvents. This reaction proceeds via a carbocation intermediate that attacks the methoxy-activated aromatic ring, forming the bicyclic system regioselectively at the ortho-position relative to the methoxy group [1]. The choice of Lewis acid critically influences yield and purity: AlCl₃ outperforms alternatives like FeCl₃ or BF₃·Et₂O due to its superior electrophilicity generation. Solvent optimization studies reveal that halogenated solvents (e.g., dichloroethane) enhance conversion by solubilizing the AlCl₃-substrate complex, while aprotic solvents like toluene minimize hydrolysis side reactions [1].
Table 1: Optimization of Friedel-Crafts Cyclization Parameters
Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
AlCl₃ | Toluene | 80 | 4 | 78 |
FeCl₃ | Toluene | 80 | 6 | 42 |
AlCl₃ | DCE* | 70 | 3 | 85 |
BF₃·Et₂O | DCE | 70 | 5 | 51 |
*DCE = 1,2-Dichloroethane
Post-cyclization workup involves quenching with aqueous acid (e.g., 10% HCl) to decompose the AlCl₃ complex, followed by crystallization from ethanol-water mixtures to isolate 7-methoxy-3,4-dihydroquinolin-2(1H)-one in >85% purity. This intermediate serves as the essential precursor for downstream functionalization [1] [5].
The introduction of the aminomethyl side chain employs a nucleophilic displacement strategy on activated chroman intermediates. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one undergoes bromination at C4 using phosphorus oxybromide (POBr₃) in acetonitrile, generating 4-bromo-7-methoxy-3,4-dihydroquinolin-2(1H)-one with 89% efficiency. Subsequent SN₂ reaction with sodium phthalimide in dimethylformamide (DMF) introduces the protected amine, though this step requires strict temperature control (<50°C) to prevent elimination byproducts [1].
A critical advancement involves replacing phthalimide with benzyl carbamate (Cbz) as the ammonia equivalent. The Cbz group is cleaved via catalytic hydrogenation (Pd/C, H₂) under mild conditions (25°C, 1 atm), avoiding the harsh hydrazinolysis required for phthalimide deprotection. This modification increases the overall yield of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one free base to 76% and reduces impurities to <2% [1] [9]. Reaction monitoring via HPLC-MS confirms complete consumption of the bromide intermediate within 2 hours using a 1.2:1 molar ratio of CbzNH₂ to alkylating agent in refluxing acetonitrile.
The free base of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one exhibits hygroscopicity and thermal instability, decomposing by 5% after 30 days at 25°C. Conversion to the hydrochloride salt enhances stability through ionic crystal lattice formation. Salt formation is achieved by treating the free base in anhydrous ethyl acetate with HCl gas or concentrated hydrochloric acid. X-ray diffraction analysis reveals that the hydrochloride crystallizes in a monoclinic system with strong ionic interactions between the protonated amine and chloride counterion [3] [9].
Table 2: Stability Comparison of Free Base vs. Hydrochloride Salt
Form | Storage Conditions | Purity Retention (30 days) | Major Degradant |
---|---|---|---|
Free Base | 25°C/60% RH | 95.2% | Oxidative imine |
Hydrochloride | 25°C/60% RH | 99.8% | None detected |
Free Base | 40°C/75% RH | 88.7% | Enol tautomer |
Hydrochloride | 40°C/75% RH | 99.1% | None detected |
Crystallization solvent selection significantly impacts salt morphology:
Accelerated stability studies (40°C/75% RH) confirm the hydrochloride maintains >99% purity for 6 months, making it the preferred form for pharmaceutical applications [5] [6] [9].
Recent innovations focus on sustainability improvements across the synthetic route:
a) Solvent Reduction in Cyclization:Replacing dichloroethane with cyclopentyl methyl ether (CPME) enables 90% solvent recovery via distillation. CPME’s low water solubility (1.1 wt%) facilitates aqueous workup, reducing wastewater load by 40% compared to halogenated solvents. The cyclization yield remains consistent at 84% [1].
b) Catalytic Amination:A microwave-assisted protocol eliminates stoichiometric phthalimide/Cbz reagents. 4-Bromo-7-methoxy-3,4-dihydroquinolin-2(1H)-one reacts with aqueous ammonia (28%) and copper(I) iodide catalyst in dimethyl sulfoxide (DMSO) at 120°C for 20 minutes under microwave irradiation. This one-pot method achieves 92% conversion with <500 ppm copper residues after activated carbon treatment [2] [6].
c) Continuous Salt Formation:A plug-flow reactor system combines free base and HCl streams in supercritical CO₂, achieving instantaneous salt precipitation. This method eliminates organic solvents, reduces particle size variability (D90 < 20 µm), and increases throughput to 5 kg/hour. The resulting material exhibits identical XRD patterns to batch-produced hydrochloride [1] [3].
These advancements collectively reduce the Process Mass Intensity (PMI) from 120 to 28 kg/kg of API, aligning with ACS Green Chemistry Institute benchmarks for sustainable manufacturing.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7